molecular formula C32H18 B14696150 Benzo(fgh)trinaphthylene CAS No. 31541-03-4

Benzo(fgh)trinaphthylene

Cat. No.: B14696150
CAS No.: 31541-03-4
M. Wt: 402.5 g/mol
InChI Key: ZEHCLJBWNWNVNG-UHFFFAOYSA-N
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Description

Benzo[fgh]trinaphthylene, systematically named Tribenzo[fgh,pgr,za1b1]trinaphthylene (CAS 97269-75-5), is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused trinaphthylene core with three benzo groups attached at specific positions (fgh, pgr, and za1b1). Its molecular formula is reported as C₆H₁₈, though this may reflect a typographical error given the structural complexity typical of trinaphthylene derivatives.

Properties

CAS No.

31541-03-4

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[18.10.2.02,11.04,9.012,32.014,19.023,31.024,29]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23(31),24,26,28-hexadecaene

InChI

InChI=1S/C32H18/c1-2-8-20-16-28-27(15-19(20)7-1)29-17-21-9-3-5-11-23(21)25-13-14-26-24-12-6-4-10-22(24)18-30(28)32(26)31(25)29/h1-18H

InChI Key

ZEHCLJBWNWNVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C6=C4C7=C(C=C6)C8=CC=CC=C8C=C37

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Density Trends : Benzo[fgh]trinaphthylene (1.127 g/cm³) has a lower density compared to Dibenzo[a,h]naphthohexaphene (1.558 g/cm³) and Anthra[2,3-a]coronene (1.635 g/cm³), suggesting differences in molecular packing or substituent effects.

Thermal Stability : Higher melting and boiling points in Anthra[2,3-a]coronene (11.72°C, 19.17°C) vs. Benzo[fgh]trinaphthylene (14.27°C, 16.08°C) indicate that extended conjugation or substituent groups enhance thermal stability.

Vapor Pressure : Benzo[fgh]trinaphthylene (3.896 kPa) and Anthra[2,3-a]coronene (3.899 kPa) exhibit nearly identical vapor pressures, implying similar volatility despite structural differences.

Comparison with Boron-Containing Analogs

A boron-containing derivative, 5,5,11,11,17,17-hexafluoro-6,12,18-trihexyl-...-triboratribenzo[fgh,pqr,za1b1]trinaphthylene (3BNF₂) , reported in Direct Patterning of Organic Functional Polymers, demonstrates how heteroatom incorporation alters properties:

  • Structural Differences : 3BNF₂ features a triple boron(III) core and triazatrinaphthylene ligands, unlike the purely hydrocarbon structure of Benzo[fgh]trinaphthylene.
  • Functional Implications : The boron core in 3BNF₂ enhances electronic delocalization, making it suitable for optoelectronic applications, whereas Benzo[fgh]trinaphthylene lacks such functionality.

Research Implications and Limitations

  • Data Consistency : Discrepancies in molecular formulas (e.g., C₆H₁₈ vs. C₃₆H₁₈) and repeated CAS numbers (e.g., 188-00-1) in the NIST data highlight the need for verification from additional sources.
  • Future Directions : Comparative studies on synthesis routes, electronic properties, and environmental persistence of these PAHs are recommended to resolve ambiguities.

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